Osbond acid - 25448-00-4

Osbond acid

Catalog Number: EVT-8187818
CAS Number: 25448-00-4
Molecular Formula: C22H34O2
Molecular Weight: 330.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(4Z,7Z,10Z,13Z,16Z)-docosa-4,7,10,13,16-pentaenoic acid is the all-cis-isomer of a C22 polyunsaturated fatty acid having five double bonds in the 4-, 7-, 10-, 13- and 16-positions. It is a member of n-6 PUFA and a product of linoleic acid metabolism. It has a role as a Daphnia tenebrosa metabolite, a human metabolite and an algal metabolite. It is a docosapentaenoic acid and an omega-6 fatty acid. It is a conjugate acid of a (4Z,7Z,10Z,13Z,16Z)-docosapentaenoate.
Osbond acid is a natural product found in Homo sapiens with data available.
Overview

Source: Osbond acid is not widely documented in scientific literature. It may refer to a specific organic acid or a compound with unique properties. The lack of extensive references suggests it could be a niche compound or potentially a misspelling or misinterpretation of another chemical name.

Classification: Organic acids are typically classified based on their structure and functional groups. They can be categorized into:

  • Carboxylic Acids: Containing one or more carboxyl groups (-COOH).
  • Amino Acids: Building blocks of proteins, containing both amino (-NH2) and carboxyl (-COOH) groups.
  • Fatty Acids: Long-chain hydrocarbons with a carboxylic acid group.
Synthesis Analysis

Methods: The synthesis of organic acids generally involves:

  • Oxidation of Alcohols: Converting alcohols to acids through oxidation reactions.
  • Hydrolysis of Esters: Breaking down esters in the presence of water to yield acids.
  • Decarboxylation Reactions: Removing carbon dioxide from carboxylic acids to form simpler compounds.

Technical details would depend on the specific type of acid being synthesized. For instance, if Osbond acid is a carboxylic acid, it could be synthesized from an appropriate alcohol using oxidizing agents such as potassium permanganate or chromium trioxide.

Molecular Structure Analysis

The molecular structure of organic acids typically features:

  • A carboxyl group (-COOH) which defines its acidic properties.
  • A hydrocarbon chain or ring structure that influences its physical properties.

Data regarding Osbond acid's exact molecular formula and structural representation would require specific empirical studies or computational modeling.

Chemical Reactions Analysis

Organic acids participate in various chemical reactions:

  • Neutralization Reactions: Reacting with bases to form salts and water.
  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Losing carbon dioxide under heat or catalytic conditions.

The technical details of these reactions would depend on the specific characteristics of Osbond acid, including its reactivity and stability under different conditions.

Mechanism of Action

The mechanism of action for organic acids generally involves:

  • Proton donation from the carboxyl group, leading to acidity.
  • Interaction with biological systems, influencing metabolic pathways depending on the specific compound's structure.

For example, if Osbond acid were similar to acetic acid, its mechanism might involve modulation of pH levels in biological systems or serving as a substrate in metabolic processes.

Physical and Chemical Properties Analysis

Physical properties typically include:

  • State: Solid, liquid, or gas at room temperature.
  • Boiling Point and Melting Point: Determined by molecular weight and intermolecular forces.
  • Solubility: In water or organic solvents based on polarity.

Chemical properties would encompass its reactivity with bases, metals, or other organic compounds. Specific data for Osbond acid would need empirical analysis through laboratory experiments.

Applications

Organic acids have numerous scientific uses:

  • Biochemical Applications: Serving as intermediates in metabolic pathways.
  • Industrial Uses: Used in food preservation (e.g., citric acid), manufacturing (e.g., acetic acid in plastics), and pharmaceuticals (e.g., salicylic acid in aspirin).
  • Research Applications: As reagents in synthetic chemistry or analytical chemistry for pH adjustments.
Biosynthesis and Metabolic Pathways of Osbond Acid

Enzymatic Regulation in the ω-6 Polyunsaturated Fatty Acid Biosynthetic Cascade

Osbond acid (all-cis-4,7,10,13,16-docosapentaenoic acid, 22:5n-6) biosynthesis occurs within the ω-6 polyunsaturated fatty acid (PUFA) cascade, regulated by rate-limiting desaturases and elongases. The initial step involves Δ6-desaturation of linoleic acid (18:2n-6) to γ-linolenic acid (18:3n-6), catalyzed by fatty acid desaturase 2 (FADS2). This enzyme exhibits bifunctional activity in vertebrates, performing both Δ6 and Δ5 desaturation steps, thereby streamlining the pathway [1] [5]. Subsequent elongation by very long-chain fatty acid elongase 5 (ELOVL5) converts dihomo-γ-linolenic acid (20:3n-6) to arachidonic acid (20:4n-6) [2]. Sterol regulatory element-binding protein 1 (SREBP1) transcriptionally regulates FADS2 and ELOVL5 expression, linking osbond acid synthesis to cellular lipid homeostasis [9]. Hormonal and dietary factors further modulate these enzymes; insulin upregulates FADS2 expression, while polyunsaturated fatty acids suppress ELOVL5 activity via peroxisome proliferator-activated receptor α (PPARα)-dependent mechanisms [2].

Key Regulatory Enzymes in ω-6 Cascade:

EnzymeReaction CatalyzedPrimary Regulation
Fatty acid desaturase 2 (FADS2)Δ6-desaturation of 18:2n-6 → 18:3n-6; Δ5-desaturation of 20:3n-6 → 20:4n-6SREBP1, insulin, dietary PUFAs
Very long-chain fatty acid elongase 5 (ELOVL5)Elongation of 20:3n-6 → 22:3n-6; 20:4n-6 → 22:4n-6PPARα, SREBP1, dietary fats
Δ4-desaturase (FADS2 variant)Δ4-desaturation of 22:4n-6 → osbond acid (22:5n-6)Substrate availability, tissue-specific expression

Substrate Specificity of Δ4-Desaturase in Osbond Acid Formation

Δ4-desaturation of adrenic acid (22:4n-6) to osbond acid (22:5n-6) represents the terminal biosynthetic step. While historically attributed to a separate Δ4-desaturase enzyme, molecular characterization confirms that FADS2 catalyzes this reaction in vertebrates [5] [8]. Heterologous expression of human FADS2 in yeast (Saccharomyces cerevisiae) demonstrates direct conversion of 22:4n-6 to 22:5n-6 without intermediate elongation or peroxisomal chain-shortening steps [5]. This Δ4-desaturase activity exhibits stringent substrate specificity:

  • Carbon chain length: Optimal activity with C22 substrates (22:4n-6 and 22:5n-3) [8]
  • Double bond position: Requires the Δ7,10,13,16 configuration in 22:4n-6 [5]
  • Competitive inhibition: Palmitic acid (16:0) competes for FADS2 binding, reducing Δ4-desaturation efficiency [5]

Notably, FADS2’s Δ4-desaturase activity is conserved across teleost fish and mammals but absent in invertebrates, indicating evolutionary specialization for long-chain PUFA biosynthesis in vertebrates [8].

Role of Very Long-Chain Fatty Acid Elongases (ELOVLs) in Chain Extension

Elongation of arachidonic acid (20:4n-6) to adrenic acid (22:4n-6) precedes Δ4-desaturation and is mediated by ELOVL enzymes. Two elongases contribute to this process:

  • ELOVL5: Primarily elongates C18-C20 PUFAs. It converts 20:4n-6 to 22:4n-6 in hepatic tissue, with its activity upregulated during fasting or high-fat diets [2] [9]. Elevated ELOVL5 activity in mouse liver increases 22:4n-6 levels while suppressing longer-chain fatty acids like 22:6n-3, indicating substrate competition [2].
  • ELOVL4: Preferentially elongates C22-C26 substrates. Though more active in nervous tissue, it participates in adrenic acid (22:4n-6) elongation to tetracosatetraenoic acid (24:4n-6) in the alternative "Sprecher pathway" [4]. This pathway involves Δ6-desaturation of 24:4n-6 to 24:5n-6 followed by peroxisomal β-oxidation to osbond acid, but its quantitative significance is minor compared to direct Δ4-desaturation [4] [5].

Table: ELOVL Substrate Preferences in ω-6 Pathway

EnzymePrimary SubstratesReaction in Osbond Acid SynthesisTissue Expression
ELOVL5C18:3n-6, C20:3n-6, C20:4n-620:4n-6 → 22:4n-6 (adrenic acid)Liver, kidney, intestine
ELOVL4C22:4n-6, C22:5n-322:4n-6 → 24:4n-6 (alternative pathway)Retina, brain, testis

Compartmentalization of Biosynthesis: Microsomal vs. Cytoplasmic Pathways

Osbond acid synthesis is spatially organized across cellular compartments:

  • Microsomal pathway: The primary biosynthetic route occurs in the endoplasmic reticulum (ER). FADS2 (Δ4-desaturase) and ELOVL5 are integral membrane proteins embedded in the ER, enabling sequential channeling of substrates without cytoplasmic diffusion [1] [6]. This compartmentalization enhances catalytic efficiency by maintaining high local concentrations of intermediates like adrenic acid (22:4n-6) [10]. NADH:cytochrome b5 reductase and cytochrome b5 within the ER membrane provide reducing equivalents for desaturation reactions [1].
  • Cytoplasmic aspects: Cytosolic acyl-CoA synthetases activate fatty acid substrates prior to microsomal processing. However, desaturation and elongation occur exclusively at the ER membrane [6].
  • Peroxisomal involvement: In the alternative Sprecher pathway, C24 intermediates undergo β-oxidation in peroxisomes to yield osbond acid. Peroxisomal enzymes like acyl-CoA oxidase shorten 24:5n-6 to 22:5n-6, but this route contributes minimally under physiological conditions [4] [5].
  • Metabolite channeling: Immunoelectron microscopy reveals co-localization of FADS2 and ELOVL5 in ER subdomains, forming a "metabolon" complex that minimizes intermediate diffusion and prevents side reactions [6] [10]. This complex associates with membrane-bound cytochrome b5, creating a self-sufficient electron transfer system for desaturation [1].

Spatial Organization of Osbond Acid Biosynthesis:

graph LR  A[Cytosol] -->|Arachidonoyl-CoA activated| B(Endoplasmic Reticulum)  B --> C[ELOVL5 elongates 20:4n-6 to 22:4n-6]  B --> D[FADS2 Δ4-desaturates 22:4n-6 to 22:5n-6]  D --> E[Osbond acid incorporated into phospholipids]  B --> F[Alternative pathway- ELOVL4 elongates 22:4n-6 to 24:4n-6]  F --> G[Peroxisomal β-oxidation of 24:5n-6 to 22:5n-6]  

Properties

CAS Number

25448-00-4

Product Name

Osbond acid

IUPAC Name

(4Z,7Z,10Z,13Z,16Z)-docosa-4,7,10,13,16-pentaenoic acid

Molecular Formula

C22H34O2

Molecular Weight

330.5 g/mol

InChI

InChI=1S/C22H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,15-16,18-19H,2-5,8,11,14,17,20-21H2,1H3,(H,23,24)/b7-6-,10-9-,13-12-,16-15-,19-18-

InChI Key

AVKOENOBFIYBSA-WMPRHZDHSA-N

SMILES

CCCCCC=CCC=CCC=CCC=CCC=CCCC(=O)O

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCC=CCCC(=O)O

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O

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